N-(tert-butylcarbamoyl)-2-(4-cyanopyridin-2-yl)sulfanylpropanamide
Description
N-(tert-butylcarbamoyl)-2-(4-cyanopyridin-2-yl)sulfanylpropanamide is a complex organic compound featuring a tert-butylcarbamoyl group, a cyanopyridinyl moiety, and a sulfanylpropanamide backbone
Properties
IUPAC Name |
N-(tert-butylcarbamoyl)-2-(4-cyanopyridin-2-yl)sulfanylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S/c1-9(12(19)17-13(20)18-14(2,3)4)21-11-7-10(8-15)5-6-16-11/h5-7,9H,1-4H3,(H2,17,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXTHRBDBLABZPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(=O)NC(C)(C)C)SC1=NC=CC(=C1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-butylcarbamoyl)-2-(4-cyanopyridin-2-yl)sulfanylpropanamide typically involves multi-step organic reactions. One common route starts with the preparation of the cyanopyridinyl intermediate, followed by the introduction of the sulfanylpropanamide moiety. The tert-butylcarbamoyl group is then introduced through a carbamoylation reaction. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility. The choice of solvents, catalysts, and purification methods is crucial to achieving a cost-effective and environmentally friendly production process.
Chemical Reactions Analysis
Types of Reactions
N-(tert-butylcarbamoyl)-2-(4-cyanopyridin-2-yl)sulfanylpropanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyanopyridinyl moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
N-(tert-butylcarbamoyl)-2-(4-cyanopyridin-2-yl)sulfanylpropanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(tert-butylcarbamoyl)-2-(4-cyanopyridin-2-yl)sulfanylpropanamide involves its interaction with specific molecular targets. The cyanopyridinyl moiety can bind to enzymes or receptors, modulating their activity. The sulfanylpropanamide backbone may facilitate the compound’s stability and bioavailability, enhancing its overall efficacy.
Comparison with Similar Compounds
Similar Compounds
- N-(tert-butylcarbamoyl)-2-(4-cyanopyridin-2-yl)sulfanylacetamide
- N-(tert-butylcarbamoyl)-2-(4-cyanopyridin-2-yl)sulfanylbutanamide
Uniqueness
N-(tert-butylcarbamoyl)-2-(4-cyanopyridin-2-yl)sulfanylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, selectivity, and potency in its applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
